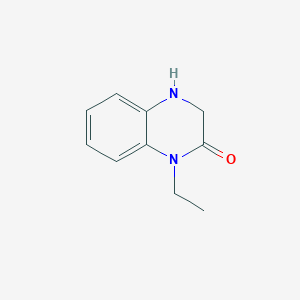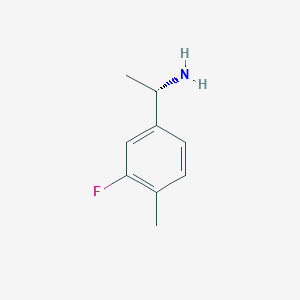
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-fluoro-4-methylbenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysis: Employing chiral catalysts to directly obtain the (1S)-enantiomer during the reductive amination step, thus bypassing the need for chiral resolution.
化学反应分析
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism by which (S)-1-(3-Fluoro-4-methylphenyl)ethanamine exerts its effects involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, such as neurotransmitter release or inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
(1R)-1-(3-Fluoro-4-methylphenyl)ethylamine: The enantiomer of the compound with similar properties but different biological activity.
(1S)-1-(3-Chloro-4-methylphenyl)ethylamine: A similar compound with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(1S)-1-(3-Fluoro-4-ethylphenyl)ethylamine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is unique due to the presence of the fluorine atom, which imparts specific electronic properties and reactivity, making it valuable in various applications.
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.2 g/mol |
IUPAC 名称 |
(1S)-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI 键 |
LTXLBDDARARPQF-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)F |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


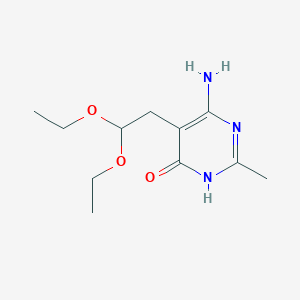
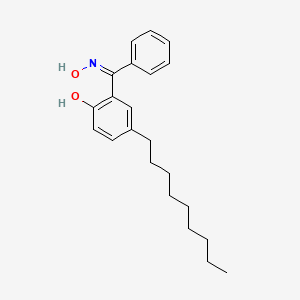
![2-(3,4-dimethoxybenzyl)-7-((2S,3S)-2-hydroxy-6-phenylhexan-3-yl)-5-methylimidazo[1,5-f][1,2,4]triazin-4(3H)-one](/img/structure/B1497432.png)
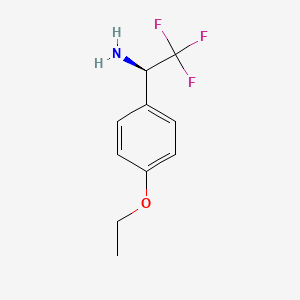
![(1S)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497439.png)
![2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497441.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-](/img/structure/B1497444.png)
![(1R)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497448.png)


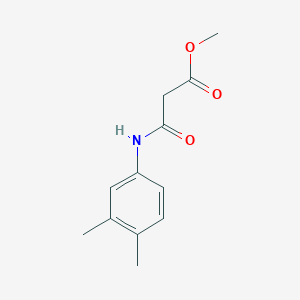
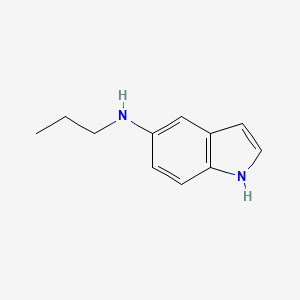
![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)
